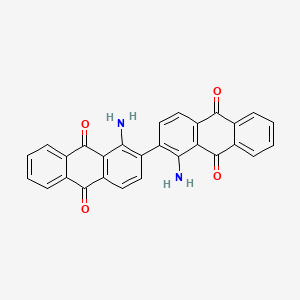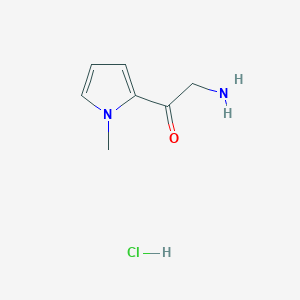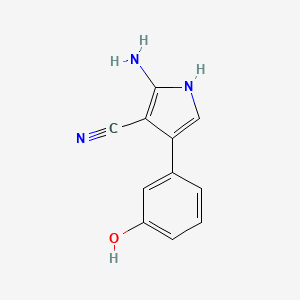![molecular formula C40H75NNaO10P B1504372 16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[fosfo-L-serina] (sal de sodio), cloroformo CAS No. 327178-96-1](/img/structure/B1504372.png)
16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[fosfo-L-serina] (sal de sodio), cloroformo
Descripción general
Descripción
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate: is a deuterated phosphatidylserine, a type of glycerophospholipid. This compound is a vital component of cell membranes and is naturally present in various tissues, including the brain, lungs, heart, liver, and skeletal muscle . The deuterated form of this compound is often used in scientific research for its unique properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 16:0-d31-18:1 PS is used as an internal standard for the quantification of fatty acid methyl esters using electrospray ionization tandem mass spectrometry (ESI-MS/MS)-based lipidomic analysis .
Biology: In biological research, 16:0-d31-18:1 PS is studied for its role in cell membrane structure and function. It is also implicated in apoptosis and blood clotting processes .
Medicine: In medicine, 16:0-d31-18:1 PS is explored for its potential therapeutic applications, including its effects on cognitive function and neuroprotection.
Industry: In the industrial sector, 16:0-d31-18:1 PS is used in the development of lipid-based formulations and drug delivery systems.
Mecanismo De Acción
Target of Action
As a phospholipid, it likely interacts with cell membranes and may influence membrane fluidity and function .
Mode of Action
The compound is a deuterated phospholipid, which means it contains deuterium atoms instead of hydrogen. Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position . This could potentially influence its interactions with its targets.
Biochemical Pathways
Phospholipids play a crucial role in the structure and function of cell membranes, and alterations in their composition can affect numerous cellular processes .
Pharmacokinetics
As a phospholipid, it is likely to be absorbed and distributed within the body’s tissues, metabolized by enzymatic processes, and excreted via the liver and kidneys .
Result of Action
Changes in phospholipid composition can influence cell membrane function, intracellular signaling, and other cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Análisis Bioquímico
Biochemical Properties
16:0-d31-18:1 PS is involved in various biochemical reactions, particularly those related to cell membrane dynamics and signaling. This compound interacts with several enzymes and proteins, including kinases and phosphatases, which regulate its phosphorylation state. The deuterated fatty acids in 16:0-d31-18:1 PS experience exchange of deuteriums on the alpha carbon to the carbonyl, resulting in a mixture of fully and partially deuterated compounds . This unique property makes it an excellent tool for studying lipid-protein interactions and membrane-associated processes.
Cellular Effects
16:0-d31-18:1 PS influences various cellular processes, including apoptosis and blood clotting. It is a vital component of the cell membrane, present in the brain, lungs, heart, liver, and skeletal muscle . This compound affects cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. It also plays a role in gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes.
Molecular Mechanism
At the molecular level, 16:0-d31-18:1 PS exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in lipid metabolism and signaling pathways. The deuterated fatty acids in this compound allow for precise tracking of its interactions and effects on gene expression . The presence of deuterium atoms enhances the stability of the compound, making it a valuable tool for studying long-term biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, 16:0-d31-18:1 PS demonstrates stability over time, with a shelf life of up to one year when stored at -20°C . Its effects on cellular function can be observed over extended periods, making it suitable for both in vitro and in vivo studies. The compound’s stability and resistance to degradation allow for consistent and reliable experimental results.
Dosage Effects in Animal Models
The effects of 16:0-d31-18:1 PS vary with different dosages in animal models. At lower doses, it can enhance cellular functions and promote healthy lipid metabolism. At higher doses, it may exhibit toxic or adverse effects, such as disrupting membrane integrity and causing cellular stress . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.
Metabolic Pathways
16:0-d31-18:1 PS is involved in several metabolic pathways, including those related to lipid synthesis and degradation. It interacts with enzymes such as phospholipases and kinases, which regulate its incorporation into and removal from cellular membranes . The compound’s deuterated nature allows for detailed analysis of metabolic flux and changes in metabolite levels, providing insights into lipid metabolism.
Transport and Distribution
Within cells and tissues, 16:0-d31-18:1 PS is transported and distributed by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its role in membrane dynamics and signaling processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16:0-d31-18:1 PS involves the incorporation of deuterium atoms into the fatty acid chains. Deuterated fatty acids experience an exchange of deuteriums on the alpha carbon to the carbonyl, resulting in a mixture of fully and partially deuterated compounds
Industrial Production Methods: Industrial production of 16:0-d31-18:1 PS involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product to achieve a high level of purity (>99%) and stability for research applications .
Análisis De Reacciones Químicas
Types of Reactions: 16:0-d31-18:1 PS undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions: Common reagents used in the reactions of 16:0-d31-18:1 PS include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice.
Major Products: The major products formed from the reactions of 16:0-d31-18:1 PS depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized phosphatidylserine derivatives, while reduction reactions may yield reduced forms of the compound.
Comparación Con Compuestos Similares
- 16:0-18:1 PS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine)
- 16:0-18:1 PC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
- 16:0-18:1 PA (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate)
Uniqueness: 16:0-d31-18:1 PS is unique due to its deuterated fatty acid chains, which provide distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways using mass spectrometry .
Propiedades
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKXRYGZHMUSU-XETPNRLVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NNaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677041 | |
| Record name | Sodium (2S,8R,18Z)-2-azaniumyl-8-{[(~2~H_31_)hexadecanoyloxy]methyl}-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphaheptacos-18-en-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327178-96-1 | |
| Record name | Sodium (2S,8R,18Z)-2-azaniumyl-8-{[(~2~H_31_)hexadecanoyloxy]methyl}-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphaheptacos-18-en-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1504305.png)








